molecular formula C19H21N3O5S B4296287 N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B4296287
M. Wt: 403.5 g/mol
InChI Key: PHHAZIQKYRTCGF-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.

    Attachment of the Ethyl Chain: The ethyl chain can be attached via alkylation reactions using ethyl halides.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines.

Scientific Research Applications

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound shares a similar indole core but differs in the substituents attached to the indole ring.

    5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A psychedelic tryptamine with a similar methoxy group on the indole ring.

    Melatonin (N-acetyl-5-methoxytryptamine): A naturally occurring hormone with a methoxy group on the indole ring.

Uniqueness

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions and interactions, making the compound versatile for different applications.

Properties

IUPAC Name

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-12-4-5-14(22(23)24)10-19(12)28(25,26)20-9-8-16-13(2)21-18-7-6-15(27-3)11-17(16)18/h4-7,10-11,20-21H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHAZIQKYRTCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide
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N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide
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N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide
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N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide
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N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide
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N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide

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